molecular formula C5H8N2O2 B12879544 (R)-3-Amino-1-methylpyrrolidine-2,5-dione

(R)-3-Amino-1-methylpyrrolidine-2,5-dione

Cat. No.: B12879544
M. Wt: 128.13 g/mol
InChI Key: MAAOXKYXACWXIW-GSVOUGTGSA-N
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Description

®-3-Amino-1-methylpyrrolidine-2,5-dione is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-1-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with a suitable reagent to form the pyrrolidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-3-Amino-1-methylpyrrolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

®-3-Amino-1-methylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A structurally related compound with similar chemical properties.

    Proline: An amino acid with a pyrrolidine ring, often used in peptide synthesis.

    Pyrrolizine: Another nitrogen-containing heterocycle with potential biological activity.

Uniqueness

®-3-Amino-1-methylpyrrolidine-2,5-dione is unique due to its specific chiral configuration and the presence of both amino and methyl groups on the pyrrolidine ring. This combination of features can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(3R)-3-amino-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C5H8N2O2/c1-7-4(8)2-3(6)5(7)9/h3H,2,6H2,1H3/t3-/m1/s1

InChI Key

MAAOXKYXACWXIW-GSVOUGTGSA-N

Isomeric SMILES

CN1C(=O)C[C@H](C1=O)N

Canonical SMILES

CN1C(=O)CC(C1=O)N

Origin of Product

United States

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